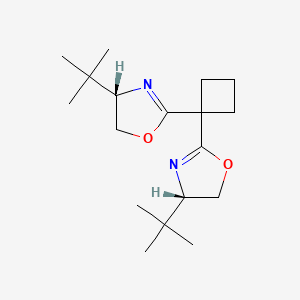![molecular formula C18H19N3O B6318182 (3-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine CAS No. 179057-01-3](/img/structure/B6318182.png)
(3-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine is a compound that features a benzylamine structure with methoxy and pyrazolyl substituents
Wirkmechanismus
Target of Action
Mode of Action
It is known that many compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . This interaction can lead to various changes in the cell, depending on the specific receptor and the nature of the binding .
Biochemical Pathways
Similar compounds have been found to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Compounds with similar structures have been found to have a wide range of biological activities, suggesting that this compound may also have diverse effects .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized in the body.
Biochemische Analyse
Biochemical Properties
(3-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The compound’s methoxybenzyl group can undergo oxidation, leading to the formation of reactive intermediates that can further interact with proteins and other biomolecules. These interactions often result in the modulation of enzyme activity and changes in metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases. The compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA. Additionally, this compound affects cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity. For example, the compound can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light. Over time, this compound may degrade into various byproducts, which can have different biological activities. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular processes, while higher doses can lead to significant changes in enzyme activity and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. At very high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyzes its oxidation and subsequent metabolism. The compound can also affect the levels of various metabolites by modulating the activity of key metabolic enzymes. These interactions can lead to changes in metabolic flux and the accumulation of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects. The distribution of this compound within tissues is influenced by factors such as its solubility and affinity for different biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of the compound within cells can determine its specific biological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine can be achieved through a multi-step process involving the formation of key intermediates. One common method involves the condensation of 3-methoxybenzaldehyde with 3-(2H-pyrazol-3-yl)benzylamine under reductive amination conditions. This reaction typically employs a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrazolyl group can be reduced to a pyrazoline derivative.
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: 3-Methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Pyrazoline derivatives.
Substitution: Various benzylamine derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
(3-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Similar structure with a tert-butyl group instead of a methoxy group.
3-Methoxyphenylboronic acid: Contains a methoxy group and a boronic acid moiety.
Uniqueness
(3-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine is unique due to its combination of methoxy and pyrazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1-[3-(1H-pyrazol-5-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-22-17-7-3-5-15(11-17)13-19-12-14-4-2-6-16(10-14)18-8-9-20-21-18/h2-11,19H,12-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFGDTRRSMSFIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC2=CC(=CC=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Cycloheptyl-[3-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318121.png)
![3-{[(Propan-2-yl)amino]methyl}phenol](/img/structure/B6318132.png)

![7'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]](/img/structure/B6318150.png)


![[3-Fluoro-5-(pyrrolidin-1-yl)phenyl]methanol](/img/structure/B6318174.png)
![Cycloheptyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine](/img/structure/B6318186.png)
![Cycloheptyl-[4-(4-methyl-piperazin-1-yl)-benzyl]-amine](/img/structure/B6318191.png)
![Cycloheptyl-[3-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318196.png)
